molecular formula C7H5BrO3 B12072010 2-Bromo-4,5-dihydroxybenzaldehyde CAS No. 4815-99-0

2-Bromo-4,5-dihydroxybenzaldehyde

Cat. No.: B12072010
CAS No.: 4815-99-0
M. Wt: 217.02 g/mol
InChI Key: JXHKKMRNIFLPBR-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO3 It is characterized by the presence of a bromine atom and two hydroxyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,5-dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 4,5-dihydroxybenzaldehyde. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product. Additionally, green chemistry principles, such as the use of safer solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: 2-Bromo-4,5-dihydroxybenzoic acid.

    Reduction: 2-Bromo-4,5-dihydroxybenzyl alcohol.

    Substitution: 2-Azido-4,5-dihydroxybenzaldehyde (when using sodium azide).

Scientific Research Applications

2-Bromo-4,5-dihydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to investigate its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dihydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and aldehyde groups, leading to various biochemical effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,5-dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of hydroxyl groups.

    2-Chloro-4,5-dihydroxybenzaldehyde: Similar but with a chlorine atom instead of bromine.

    4,5-Dihydroxybenzaldehyde: Lacks the bromine atom.

Uniqueness

2-Bromo-4,5-dihydroxybenzaldehyde is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-bromo-4,5-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHKKMRNIFLPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462296
Record name Benzaldehyde, 2-bromo-4,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-99-0
Record name Benzaldehyde, 2-bromo-4,5-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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